molecular formula C16H18N2O4 B5057339 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid

4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid

Cat. No. B5057339
M. Wt: 302.32 g/mol
InChI Key: PHCKCIOWVBYXTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid and its derivatives involves complex reactions utilizing nitrogenous bases such as piperidine, triethylamine, or pyridine. These reactions often lead to the formation of hybrid systems containing pharmacophoric fragments of the reagents, as well as the formation of a condensed dihydropyran structure followed by its aromatization into a benzodihydrochromenilium salt under the action of HCl (Ivanova et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid has been studied extensively. For example, co-crystals involving benzoic acid molecules have shown that they can assemble into chains and form extended ribbons through hydrogen bonds, demonstrating the compound's potential for forming complex molecular structures (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized, highlighting the diverse chemical reactions and properties of the compound. These complexes have been evaluated for their biological applications, including toxicity against different bacteria and fungi, showcasing the compound's chemical reactivity and potential utility in various applications (Shahid et al., 2005).

Physical Properties Analysis

The physical properties of related compounds, such as 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid, have been studied to understand better the characteristics of 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid. Investigations into the crystal structure and hydrogen bonding reveal the compound's solid-state behavior, which is crucial for its potential applications (Lin & Yi‐Ping, 2012).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity and interactions, have been explored through studies on similar compounds. For instance, the synthesis and characterization of organotin(IV) complexes highlight the compound's ability to form stable structures and interact with biological targets, suggesting a wide range of chemical behaviors and potential applications (Shahid et al., 2005).

properties

IUPAC Name

4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-14-10-13(17-8-2-1-3-9-17)15(20)18(14)12-6-4-11(5-7-12)16(21)22/h4-7,13H,1-3,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKCIOWVBYXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid

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